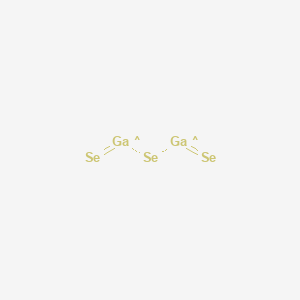
Zirconium (Zr)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zirconium is a chemical element with the symbol Zr and atomic number 40. It is a lustrous, greyish-white, strong transition metal that closely resembles hafnium and, to a lesser extent, titanium. Zirconium is primarily obtained from the mineral zircon, which is found in alluvial deposits, stream beds, ocean beaches, and old lake beds. It is widely used in various industrial applications due to its excellent corrosion resistance and high melting point .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zirconium can be prepared through several synthetic routes. One common method is the reduction of zirconium tetrachloride (ZrCl₄) with magnesium (Mg) in the Kroll process. This process involves heating ZrCl₄ and Mg in a sealed reactor at high temperatures to produce zirconium metal and magnesium chloride (MgCl₂). Another method is the thermal decomposition of zirconium tetraiodide (ZrI₄) in the van Arkel-de Boer process, which yields high-purity zirconium metal .
Industrial Production Methods
Industrial production of zirconium typically involves the extraction of zirconium from zircon (ZrSiO₄) through a series of steps, including crushing, grinding, and chemical processing. The zircon is first converted to zirconium dioxide (ZrO₂) through a high-temperature reaction with chlorine gas (Cl₂) and carbon ©. The ZrO₂ is then reduced to zirconium metal using the Kroll process .
Analyse Des Réactions Chimiques
Types of Reactions
Zirconium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It readily forms oxides and halides, and its compounds exhibit Lewis acidic behavior, making them useful catalysts in organic synthesis .
Common Reagents and Conditions
Oxidation: Zirconium reacts with oxygen (O₂) to form zirconium dioxide (ZrO₂) at high temperatures.
Reduction: Zirconium tetrachloride (ZrCl₄) can be reduced with magnesium (Mg) to produce zirconium metal.
Substitution: Zirconium compounds can undergo substitution reactions with various organic and inorganic reagents.
Major Products Formed
Oxidation: Zirconium dioxide (ZrO₂)
Reduction: Zirconium metal (Zr)
Substitution: Various zirconium-based organic and inorganic compounds
Applications De Recherche Scientifique
Zirconium and its compounds have numerous scientific research applications across various fields:
Biology: Zirconium-based metal-organic frameworks (MOFs) are used in drug delivery, bio-sensing, and imaging due to their stability and low cytotoxicity
Industry: Zirconium is used in nuclear reactors for cladding fuel rods, alloying with uranium, and reactor-core structures due to its low neutron absorption cross-section
Mécanisme D'action
The mechanism of action of zirconium compounds varies depending on their application. For example, in drug delivery, zirconium-based MOFs release therapeutic agents in a controlled manner through interactions with biological molecules. In PET imaging, zirconium-89-labeled antibodies target specific cancer cells, allowing for precise imaging and diagnosis .
Comparaison Avec Des Composés Similaires
Zirconium shares similarities with other transition metals such as hafnium and titanium. it has unique properties that make it distinct:
Hafnium: Zirconium and hafnium are chemically similar, but zirconium has a lower neutron absorption cross-section, making it more suitable for nuclear applications
Titanium: Both zirconium and titanium exhibit excellent corrosion resistance and high melting points, but zirconium is more resistant to heat and has better neutron transparency
Similar Compounds
- Hafnium (Hf)
- Titanium (Ti)
- Niobium (Nb)
- Tantalum (Ta)
Zirconium’s unique combination of properties, such as its low neutron absorption cross-section and high corrosion resistance, makes it an invaluable material in various scientific and industrial applications .
Propriétés
Formule moléculaire |
Ga2Se3 |
|---|---|
Poids moléculaire |
376.4 g/mol |
InChI |
InChI=1S/2Ga.3Se |
Clé InChI |
VSZWPYCFIRKVQL-UHFFFAOYSA-N |
SMILES canonique |
[Ga]=[Se].[Ga]=[Se].[Se] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13833826.png)






![N-[(3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]tetracosanamide](/img/structure/B13833872.png)

![6-methoxy-3-methyl-N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13833880.png)

![2-Cyclopenten-1-one,5-ethyl-4-[(R)-hydroxyphenylmethyl]-,(4S,5R)-(9CI)](/img/structure/B13833889.png)
